

Application Notes and Protocols for Evaluating FXR Agonist Activity in Primary Hepatocytes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the activity of Farnesoid X receptor (FXR) agonists in primary hepatocytes. Primary human hepatocytes are considered the gold standard for in vitro liver models due to their high predictive value in drug metabolism and toxicity studies.[1] This document outlines the necessary procedures for cell culture, experimental assays, and data analysis to characterize the potency and efficacy of FXR agonists.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2][3] Upon activation by bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4] This transcriptional regulation plays a crucial role in maintaining bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[2][5][6] Consequently, FXR has emerged as a promising therapeutic target for various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][7][8]

FXR Signaling Pathway in Hepatocytes

Activation of FXR in hepatocytes triggers a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport. A key event is the induction of the Small

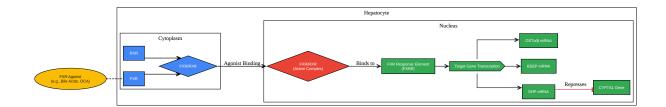


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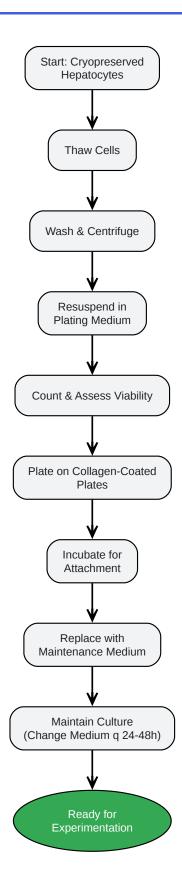
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Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][9] FXR activation also upregulates the expression of bile salt export pump (BSEP) and the organic solute transporters alpha and beta (OST α / β), which are responsible for the efflux of bile acids from hepatocytes.[2] [7][10]









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